Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

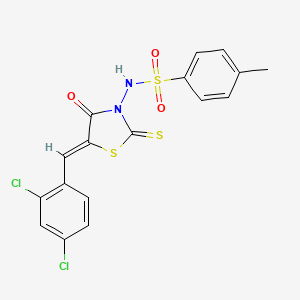

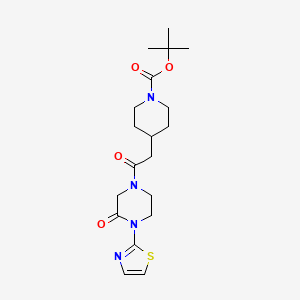

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a chemical compound with the molecular formula C16H18N4O4S2 and a molecular weight of 394.46. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a truncated analog of BPTES, N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

Glutaminase Inhibition and Cancer Research

Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is closely related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), an allosteric inhibitor of kidney-type glutaminase (GLS). GLS plays a significant role in cancer metabolism, and its inhibition is a potential therapeutic strategy. Analogs of BPTES, including compounds related to this compound, have shown promise in attenuating the growth of cancer cells, both in vitro and in mouse xenograft models (Shukla et al., 2012).

Synthesis and Evaluation of Derivatives

The compound's derivatives have been synthesized for various applications. For instance, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, a derivative, showed significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy (Almasirad et al., 2016).

Antimicrobial and Surface Activities

Derivatives of this compound have been evaluated for their antimicrobial properties. For example, reactions of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate led to the synthesis of compounds with antimicrobial properties, opening up potential uses in this area (El-Sayed et al., 2015).

Potential in Photoluminescence and Photoelectronic Devices

A synthesis study on thio-1,3,4-oxadiazol-2-yl derivatives, related to the compound , highlighted their potential for use in photoelectronic devices due to their optical properties (Shafi et al., 2021).

Antibacterial and Antifungal Properties

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to this compound, have demonstrated notable antibacterial and antifungal activities. This suggests the potential of this compound's derivatives in developing new antibacterial and antifungal agents (Tang et al., 2019).

Future Directions

The future directions for research on Ethyl 2-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate and related compounds could include further exploration of their pharmacological properties and potential therapeutic applications. Given the broad spectrum of biological activities exhibited by thiadiazole derivatives, these compounds may have potential as novel therapeutic agents .

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-2-24-14(23)9-17-13(22)10-25-16-20-19-15(26-16)18-12(21)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,22)(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQHXPSSLJKDCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2358661.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)

![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)